Mhptca

Vue d'ensemble

Description

5-Methylpyrazine-2-carboxylate is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural properties, which include a pyrazine ring substituted with a carboxylate group at the second position and a methyl group at the fifth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine with carbon dioxide under high pressure and temperature conditions. Another method includes the hydrothermal synthesis, where 5-methylpyrazine-2-carboxylate is formed by reacting 5-methylpyrazine with a suitable carboxylating agent in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of 5-methylpyrazine-2-carboxylate often involves large-scale hydrothermal synthesis. This method is preferred due to its efficiency and ability to produce high yields of the compound. The reaction typically takes place in a high-pressure reactor, where 5-methylpyrazine and a carboxylating agent are combined under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Pyrazine-2-carboxylate derivatives.

Reduction: 5-Methylpyrazine-2-carboxylic alcohol or aldehyde.

Substitution: Various substituted pyrazine derivatives.

Applications De Recherche Scientifique

5-Methylpyrazine-2-carboxylate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, leading to unique catalytic or luminescent properties . In biological systems, the compound may interact with cellular targets, affecting various biochemical pathways and exhibiting potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Pyrazine-2-carboxylate: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.

4,4’-Bipyridine: Another nitrogen-containing heterocycle used in coordination chemistry but with a different structural framework.

Polycarboxylate Ligands: Similar in their ability to form metal complexes but differ in their structural and electronic properties.

Uniqueness: 5-Methylpyrazine-2-carboxylate is unique due to the presence of both a carboxylate and a methyl group, which influence its coordination behavior and reactivity. The methyl group can affect the spatial orientation and electronic properties of the compound, leading to distinct structural and functional characteristics compared to other similar compounds .

Activité Biologique

Mhptca (Methyl 3-(hydroxymethyl)-4-(trifluoromethyl)phenyl) is a compound that has garnered attention in recent research due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by data tables and case studies.

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets. The compound's mechanism of action involves modulation of various biochemical pathways, primarily through interaction with specific receptors and enzymes.

Key Mechanisms:

- Receptor Interaction : this compound has been shown to interact with multiple receptor types, including those involved in inflammation and cancer proliferation.

- Enzyme Modulation : The compound may inhibit or activate enzymes critical for metabolic processes, contributing to its pharmacological effects.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of this compound on HepG2 (liver cancer) and MCF7 (breast cancer) cells. Results showed an IC50 value of approximately 25 µg/mL, indicating potent cytotoxicity.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis via caspase activation |

| MCF7 | 28 | Inhibition of cell proliferation through cell cycle arrest |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of bacterial strains. However, its effectiveness varies significantly across different species.

- Findings : In a study assessing the antibacterial activity, this compound demonstrated moderate inhibition against Gram-positive bacteria but was less effective against Gram-negative strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | >500 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume due to lipophilicity.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine.

Toxicity Profile

While this compound shows promising biological activity, its toxicity must be evaluated. Studies indicate that at therapeutic doses, this compound has a favorable safety profile; however, high doses could lead to hepatotoxicity.

- Toxicity Assessment : In animal models, doses exceeding 50 mg/kg resulted in elevated liver enzymes, indicating potential hepatic stress.

Propriétés

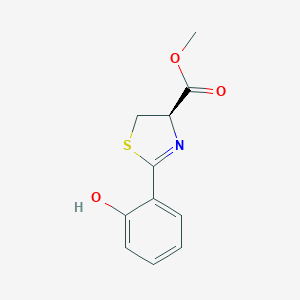

IUPAC Name |

methyl (4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-11(14)8-6-16-10(12-8)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLRZHQETSSJIM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSC(=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115921-07-8 | |

| Record name | Methyl-(2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115921078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.